Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-derived small molecule characterized by a substituted aromatic ring system. Its structure includes:
- Benzofuran core: A fused bicyclic system of a benzene ring and a furan ring.
- Methyl substituent at position 3 (C3), which may sterically influence molecular interactions.
- 3,4-Dimethoxybenzamido group at position 5 (C5), comprising a benzamide moiety with methoxy groups at the 3- and 4-positions of the benzene ring. This group is critical for hydrogen bonding and electronic effects.
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKBTVDVQYRFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The 3,4-dimethoxybenzamido group is introduced by reacting the intermediate benzofuran compound with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents.
Biological Studies: The compound is used in biochemical assays to investigate its interactions with various enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate depends on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences:
Ring System :
- The target compound retains a simple benzofuran core, whereas:
- Compound features a tetrahydrobenzofuran (partially saturated), enhancing conformational flexibility.
Substituent Profiles: Position 3: Methyl (target) vs. amino () vs. methyl (). The amino group in introduces hydrogen-bonding capacity, while methyl groups (target and ) may prioritize steric effects. Position 5: The target’s 3,4-dimethoxybenzamido group contrasts with:
- Difluoro substituents in , which enhance electronegativity and metabolic resistance.
- Thiophene sulfonamide in , a motif common in kinase inhibitors and antimicrobial agents.
Functional Group Implications: Amide (target) vs. Fluorine (): Enhances lipophilicity and bioavailability via reduced polar surface area.
Research Findings and Implications
While pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Compound : The tetrahydrobenzofuran core and fluorine substituents suggest applications in central nervous system (CNS) drug design, where reduced ring rigidity and fluorination improve blood-brain barrier penetration .
- Compound : The sulfonamide-thiophene moiety is associated with tyrosine kinase inhibition (e.g., VEGF receptors), as seen in anticancer agents like sorafenib .
The target compound’s 3,4-dimethoxybenzamido group may confer selectivity toward enzymes requiring hydrophobic or methoxy-group interactions, such as DNA topoisomerases or acetyltransferases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
